Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2
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Overview
Description
Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 is a synthetic peptide compound with a complex structure It is composed of a sequence of amino acids, including pyrroline, glutamine, phenylalanine, N-methylphenylalanine, sarcosine, leucine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU are used in SPPS.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while substitution reactions yield peptide analogs with altered sequences.
Scientific Research Applications
Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit or activate signaling pathways by interacting with key proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyr-gln-phe-N-ME-phe-sar-leu-NH2: Lacks the methionine residue, which may alter its biological activity.
Pyr-gln-phe-N-ME-phe-sar-leu-met-OH: Has a free carboxyl group instead of an amide, affecting its stability and interactions.
Uniqueness
Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 is unique due to its specific sequence and modifications, such as the N-methylphenylalanine and sarcosine residues. These modifications can enhance its stability, bioavailability, and specificity for certain targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H61N9O9S/c1-26(2)22-32(41(59)48-29(38(45)56)20-21-62-5)47-37(55)25-51(3)43(61)34(24-28-14-10-7-11-15-28)52(4)42(60)33(23-27-12-8-6-9-13-27)50-40(58)31(16-18-35(44)53)49-39(57)30-17-19-36(54)46-30/h6-15,26,29-34H,16-25H2,1-5H3,(H2,44,53)(H2,45,56)(H,46,54)(H,47,55)(H,48,59)(H,49,57)(H,50,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEBRBMEXFNVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H61N9O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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